molecular formula C18H40NO6P B12077712 4-hydroxysphinganine-1-phosphate (Saccharomyces Cerevisiae)

4-hydroxysphinganine-1-phosphate (Saccharomyces Cerevisiae)

Cat. No.: B12077712
M. Wt: 397.5 g/mol
InChI Key: AYGOSKULTISFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxysphinganine-1-phosphate typically involves the phosphorylation of 4-hydroxysphinganine. This can be achieved through a reaction with phosphoric acid or its derivatives under controlled conditions. The process often requires the use of catalysts and specific reaction temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 4-hydroxysphinganine-1-phosphate involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-hydroxysphinganine-1-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-hydroxysphinganine-1-phosphate can yield 4-ketosphinganine-1-phosphate, while reduction can produce 4-hydroxysphinganine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxysphinganine-1-phosphate is unique due to its specific interaction with sphingosine-1-phosphate receptor 4 and its role in coordinating cellular responses to heat stress in yeast . This specificity makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C18H40NO6P

Molecular Weight

397.5 g/mol

IUPAC Name

(2-azaniumyl-3,4-dihydroxyoctadecyl) hydrogen phosphate

InChI

InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)

InChI Key

AYGOSKULTISFCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COP(=O)(O)[O-])[NH3+])O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.